![molecular formula C9H14N2O3S2 B12809184 2-[2-(2-Sulfosulfanylethylamino)ethyl]pyridine CAS No. 70020-59-6](/img/structure/B12809184.png)
2-[2-(2-Sulfosulfanylethylamino)ethyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NIOSH/KJ2558000 is a chemical compound listed in the National Institute for Occupational Safety and Health (NIOSH) Pocket Guide to Chemical Hazards. This guide provides essential information on various chemicals, including their properties, hazards, and safety measures. NIOSH/KJ2558000 is recognized for its industrial significance and potential health impacts in occupational settings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of NIOSH/KJ2558000 involves specific synthetic routes and reaction conditions. These methods are detailed in the NIOSH Manual of Analytical Methods (NMAM), which includes protocols for sampling and analysis of workplace contaminants . The synthesis typically involves controlled chemical reactions under specific temperature and pressure conditions to ensure the purity and stability of the compound.
Industrial Production Methods: Industrial production of NIOSH/KJ2558000 follows standardized procedures to maintain consistency and safety. The methods include large-scale chemical reactions in industrial reactors, followed by purification processes to remove impurities. The production is monitored to comply with safety regulations and environmental standards .
Analyse Chemischer Reaktionen
Types of Reactions: NIOSH/KJ2558000 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific reagents and catalysts.
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Utilizes reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Occurs in the presence of nucleophiles or electrophiles, depending on the nature of the substituent group.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
NIOSH/KJ2558000 has diverse applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and analytical methods.
Biology: Employed in studies related to cellular processes and biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the manufacturing of industrial products and materials
Wirkmechanismus
The mechanism of action of NIOSH/KJ2558000 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and physiological responses .
Vergleich Mit ähnlichen Verbindungen
- Volatile Organic Compounds (VOCs)
- Nitroaromatic Compounds
- Polycyclic Aromatic Compounds (PACs)
Comparison: NIOSH/KJ2558000 is unique in its chemical structure and properties compared to similar compounds. While VOCs and PACs are known for their volatility and aromatic nature, NIOSH/KJ2558000 has distinct reactivity and applications. Nitroaromatic compounds share some similarities in terms of chemical reactions but differ in their specific uses and effects .
Eigenschaften
CAS-Nummer |
70020-59-6 |
|---|---|
Molekularformel |
C9H14N2O3S2 |
Molekulargewicht |
262.4 g/mol |
IUPAC-Name |
2-[2-(2-sulfosulfanylethylamino)ethyl]pyridine |
InChI |
InChI=1S/C9H14N2O3S2/c12-16(13,14)15-8-7-10-6-4-9-3-1-2-5-11-9/h1-3,5,10H,4,6-8H2,(H,12,13,14) |
InChI-Schlüssel |
QSFZWOBEWWLVCC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)CCNCCSS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


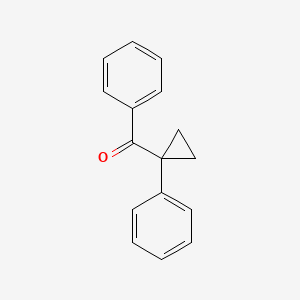
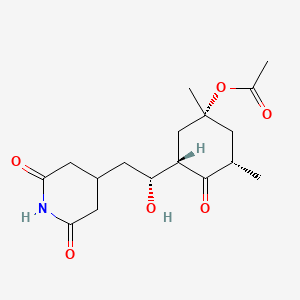
![2-[2-[6-[4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12809120.png)
![4'-(Chloromethyl)-1,7,7-trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]](/img/structure/B12809122.png)

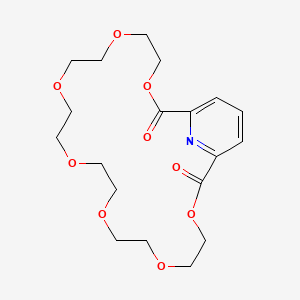
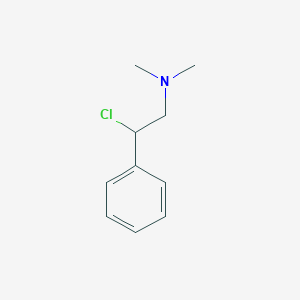
![Diethyl acetamido[(2,4-dichlorophenyl)methyl]propanedioate](/img/structure/B12809155.png)
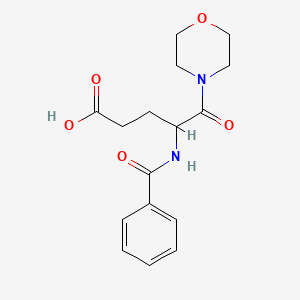
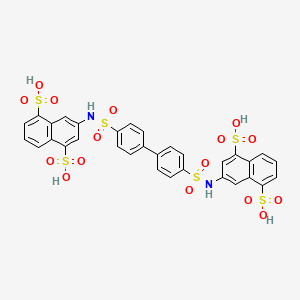

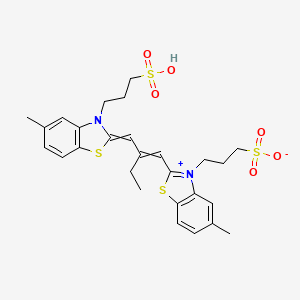
![4-Methoxy-1,2,3,10-tetrahydrocyclopenta[c][1,10]phenanthrolin-11-one](/img/structure/B12809192.png)
![Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol tetraacetate](/img/structure/B12809193.png)
